molecular formula C17H18O3 B1273590 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 644958-93-0

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No. B1273590
M. Wt: 270.32 g/mol
InChI Key: ONLIXXIXJYPHLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of benzaldehydes with other reagents. For instance, the synthesis of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was achieved by reacting isothiochroman-4-one with benzaldehyde in the presence of HCl . Similarly, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was synthesized from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene . These methods suggest that the synthesis of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde could potentially involve a reaction between a suitably substituted benzaldehyde and an ethoxy-containing reagent under appropriate conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, showing an orthorhombic crystal system . These findings suggest that the molecular structure of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde could also be elucidated using similar techniques to understand its conformation and intramolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzaldehyde derivatives. For instance, the Knoevenagel condensation reaction is used to synthesize ethyl 2-(4-methylbenzylidene)-3-oxobutanoate from 4-methylbenzaldehyde and ethyl acetoacetate . This type of reaction could be relevant for the synthesis of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, as it involves the formation of a carbon-carbon double bond adjacent to an aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from spectroscopic studies. For example, the spectroscopic properties of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one were investigated using NMR and UV-visible spectroscopy . These techniques could be applied to 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde to determine its physical properties, such as solubility, melting point, and boiling point, as well as its chemical properties, including reactivity and stability.

Scientific Research Applications

Optical Nonlinear Properties and Applications

A significant application of compounds related to 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is in the field of optical nonlinear properties. Schiff base compounds derived from similar structures have been studied for their nonlinear refractive index and optical limiting properties. These compounds exhibit considerable potential for use as optical limiters due to their significant nonlinear optical responses, making them candidates for various optical applications (Abdullmajed et al., 2021).

Polymer Synthesis

Another research area involves the synthesis of novel copolymers. Compounds structurally similar to 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde have been used to create novel trisubstituted ethylenes, which were then copolymerized with styrene. These studies focus on the synthesis, characterization, and analysis of the copolymers' structure and decomposition properties, contributing to advancements in polymer chemistry (Kharas et al., 2015), (Kharas et al., 2016).

Regioselective Protection in Organic Synthesis

In organic synthesis, the regioselective protection of hydroxyl groups of compounds similar to 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is an area of interest. This process is crucial for the selective modification of molecules, which is important in synthesizing complex organic compounds (Plourde & Spaetzel, 2002).

Spectroscopic Studies and Structural Analysis

The compound and its derivatives have been characterized using various spectroscopic techniques. These studies provide insights into the molecular structure and properties of these compounds, which are vital for understanding their potential applications in various fields of chemistry (Özay et al., 2013).

Conductive Polymer Research

Research into the synthesis of bis-aldehyde monomers derived from similar compounds and their polymerization has revealed the potential for creating electrically conductive polymers. These polymers show promise in applications requiring conductive materials, such as in electronic devices (Hafeez et al., 2019).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS will provide comprehensive information about the potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

3-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)7-8-16(17)20-12-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLIXXIXJYPHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394290
Record name 3-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

CAS RN

644958-93-0
Record name 3-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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